molecular formula C13H12N2O B11889499 5-(o-Tolyl)nicotinamide CAS No. 1356111-59-5

5-(o-Tolyl)nicotinamide

Cat. No.: B11889499
CAS No.: 1356111-59-5
M. Wt: 212.25 g/mol
InChI Key: UKBNPRHCBLJDOE-UHFFFAOYSA-N
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Description

5-(o-Tolyl)nicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives Nicotinamides are known for their significant role in various biological processes and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)nicotinamide can be achieved through several methods. One common approach involves the reaction of nicotinic acid with o-toluidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(o-Tolyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry: 5-(o-Tolyl)nicotinamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme functions and interactions .

Medicine: The compound has been investigated for its potential therapeutic applications. It has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, its role as an enzyme inhibitor opens up possibilities for treating metabolic disorders and other diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various high-value products .

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of metabolic processes .

Comparison with Similar Compounds

Uniqueness of 5-(o-Tolyl)nicotinamide: this compound stands out due to its unique combination of the nicotinamide core and the o-tolyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1356111-59-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-4-2-3-5-12(9)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16)

InChI Key

UKBNPRHCBLJDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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